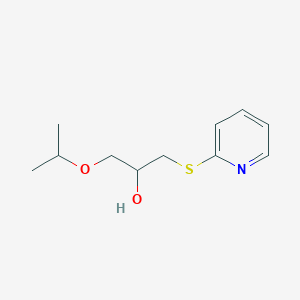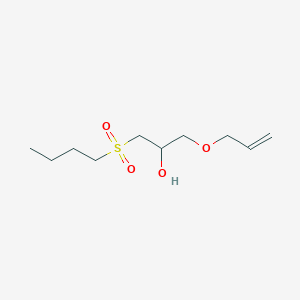
2-(4-nitrophenyl)-4-quinolinecarbohydrazide
Übersicht
Beschreibung
2-(4-nitrophenyl)-4-quinolinecarbohydrazide, also known as NQH, is a chemical compound that has been widely used in scientific research for its diverse properties. NQH has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-4-quinolinecarbohydrazide is not fully understood, but it has been suggested that it may interact with DNA and inhibit its replication. 2-(4-nitrophenyl)-4-quinolinecarbohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-4-quinolinecarbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as exhibit antioxidant properties. Additionally, 2-(4-nitrophenyl)-4-quinolinecarbohydrazide has been studied for its potential as an antibacterial agent, as it has been shown to inhibit the growth of certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-nitrophenyl)-4-quinolinecarbohydrazide has several advantages for lab experiments, including its fluorescent properties, which make it useful for imaging and detection. Additionally, 2-(4-nitrophenyl)-4-quinolinecarbohydrazide is relatively easy to synthesize and purify. However, 2-(4-nitrophenyl)-4-quinolinecarbohydrazide also has limitations, including its toxicity and potential for side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-nitrophenyl)-4-quinolinecarbohydrazide. One area of interest is the development of new materials using 2-(4-nitrophenyl)-4-quinolinecarbohydrazide as a building block. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-4-quinolinecarbohydrazide and its potential as an anticancer and antibacterial agent. Finally, research is needed to investigate the potential side effects of 2-(4-nitrophenyl)-4-quinolinecarbohydrazide and its safety for use in humans.
Conclusion:
In conclusion, 2-(4-nitrophenyl)-4-quinolinecarbohydrazide is a chemical compound that has been widely used in scientific research for its diverse properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-nitrophenyl)-4-quinolinecarbohydrazide as an anticancer and antibacterial agent, as well as its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-4-quinolinecarbohydrazide has been widely used in scientific research due to its diverse properties. It has been used as a fluorescent probe for the detection of zinc ions, as well as a catalyst for the synthesis of pyrazoles. 2-(4-nitrophenyl)-4-quinolinecarbohydrazide has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 2-(4-nitrophenyl)-4-quinolinecarbohydrazide has been used in the development of new materials, such as luminescent polymers.
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c17-19-16(21)13-9-15(18-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)20(22)23/h1-9H,17H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJPRNJXVVRIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5353011 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride](/img/structure/B3845472.png)


![2-{2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845494.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B3845501.png)
![2-[(3-nitro-9H-carbazol-9-yl)methyl]phenol](/img/structure/B3845523.png)
![[1-(2-furylmethyl)-2-piperidinyl]methanol](/img/structure/B3845529.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3845545.png)

![N,N'-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845557.png)

![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(2-methyl-5-pyrimidinyl)methyl]methanamine](/img/structure/B3845563.png)
